2-(3-Bromo-5-fluorophenyl)propanoicacid
Description
Properties
CAS No. |
1541918-14-2 |
|---|---|
Molecular Formula |
C9H8BrFO2 |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13) |
InChI Key |
KIRAKWLVDHLCMN-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Diethyl Malonate
A benzyl chloride derivative (3-bromo-5-fluorobenzyl chloride) reacts with diethyl malonate under basic conditions. In analogous syntheses, potassium hydroxide or sodium methoxide in methanol/ethanol facilitates nucleophilic substitution, yielding diethyl 2-(3-bromo-5-fluorobenzyl)malonate. Typical conditions include:
-
Molar ratio : 1:1–1:10 (benzyl chloride : malonic ester)
-
Temperature : 40–50°C
Table 1. Representative Alkylation Conditions
Hydrolysis to Propanedioic Acid
The alkylated malonic ester undergoes basic hydrolysis to form 2-(3-bromo-5-fluorobenzyl)propanedioic acid. Sodium hydroxide (1–3 eq.) in aqueous media at 50–80°C for 4–8 hours is standard. For example, a 26% NaOH solution hydrolyzed diethyl malonate derivatives in 3 hours with 85% yield.
Decarboxylation to Target Propanoic Acid
Acid-Catalyzed Decarboxylation
The diacid intermediate is treated with mineral acids (H₂SO₄, HCl) to induce decarboxylation. In a protocol adapted from, concentrated H₂SO₄ at 120–150°C for 1–3 hours afforded the final propanoic acid:
Critical Factor : Controlled heating prevents decomposition of the acid. A thermal stability study of analogous bromo-fluorophenylpropanoic acids suggested optimal decarboxylation at 150°C.
Solvent-Mediated Extraction
Post-decarboxylation, ethyl acetate or dichloromethane extraction isolates the product. For example, achieved 78% yield after extracting with CH₂Cl₂ and washing with Na₂CO₃.
Alternative Synthetic Pathways
Ester Saponification
Methyl or ethyl esters of 3-(3-bromo-5-fluorophenyl)propanoate can be hydrolyzed using NaOH or KOH. A method from demonstrated 82% yield by refluxing methyl esters with 4M NaOH at 50°C for 3 hours, followed by acidification with HCl.
Table 2. Saponification Conditions
Reaction Optimization and Challenges
Yield Enhancement Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols or aldehydes.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of an alcohol.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylate salts or corresponding ketones.
Reduction: Formation of alcohols or aldehydes.
Esterification: Formation of esters.
Scientific Research Applications
2-(3-bromo-5-fluorophenyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-fluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific targets, thereby influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Positional and Functional Isomers
3-(3-Bromo-5-fluorophenyl)propanoic Acid (CAS 1261680-57-2)
- Molecular Formula : C₉H₈BrFO₂ (same as target compound).
- Key Difference: The propanoic acid chain is attached to the phenyl ring at position 3 instead of position 2.
- Impact : Altered spatial orientation may affect receptor binding or solubility. Purity is reported as >95%, suggesting commercial availability for comparative studies .
2-(3-Bromo-5-fluorophenyl)acetic Acid (CAS 202000-99-5)
- Molecular Formula : C₈H₆BrFO₂.
- Key Difference : Shorter acetic acid chain (C₂ vs. C₃).
- Structural similarity score: 0.86/1.00 .
3-(2-Bromo-4-fluorophenyl)propanoic Acid (CAS 174603-55-5)
- Molecular Formula : C₉H₈BrFO₂.
- Key Difference : Br and F substituents at positions 2 and 4 (vs. 3 and 5).
- Impact : Altered electronic and steric effects; molecular weight 247.064 g/mol . Registered in Wikidata (Q82267505), indicating research interest .
Substituent Variations
3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic Acid (CAS 869725-56-4)
- Molecular Formula : C₁₀H₈BrF₃O₂.
- Key Difference : CF₃ group replaces F at position 5.
- Impact : Enhanced electron-withdrawing effect increases acidity. Boiling point and hazard data are unspecified .
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid (CAS 916420-78-5)
- Molecular Formula : C₁₀H₈ClF₃O₂.
- Key Difference : Cl replaces Br, and CF₃ replaces F.
- Impact : Lower molecular weight (252.62 g/mol ) and altered halogen interactions. Storage at room temperature suggests stability .
Functional Group Additions
3-Amino-3-(2-bromo-5-fluorophenyl)propanoic Acid
- Molecular Formula: C₉H₉BrFNO₂.
- Key Difference: Amino group (-NH₂) on the propanoic acid chain.
- Synonym: β-amino-2-bromo-5-fluoro-benzenepropanoic acid .
N-Fmoc-3-bromo-5-fluoro-L-phenylalanine (CAS 1998639-82-9)
- Molecular Formula: C₂₄H₁₉BrFNO₄.
- Key Difference: Fmoc-protected amino group and phenylalanine backbone.
- Impact : Used in peptide synthesis; molecular weight 484.31 g/mol .
Table 1: Key Properties of Selected Analogs
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituent Positions | Key Feature |
|---|---|---|---|---|---|
| 2-(3-Bromo-5-fluorophenyl)propanoic acid | Not Provided | C₉H₈BrFO₂ | 247.07 | 3-Br, 5-F | Target compound |
| 3-(3-Bromo-5-fluorophenyl)propanoic acid | 1261680-57-2 | C₉H₈BrFO₂ | 247.07 | 3-Br, 5-F | Propanoic acid at position 3 |
| 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 | C₈H₆BrFO₂ | 229.03 | 3-Br, 5-F | Shorter acetic acid chain |
| 3-(2-Bromo-4-fluorophenyl)propanoic acid | 174603-55-5 | C₉H₈BrFO₂ | 247.06 | 2-Br, 4-F | Altered substituent positions |
| 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid | 869725-56-4 | C₁₀H₈BrF₃O₂ | 297.07 | 2-Br, 5-CF₃ | CF₃ enhances electron withdrawal |
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